1-(4,6-Dichloropyridin-2-YL)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4,6-dichloropyridin-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c1-4(11)6-2-5(8)3-7(9)10-6/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUPLDCFHWUDIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 4,6 Dichloropyridin 2 Yl Ethanone
Established Synthetic Routes for 1-(4,6-Dichloropyridin-2-YL)ethanone
The synthesis of this compound can be approached through several strategic pathways, primarily involving the modification of appropriately substituted pyridine (B92270) precursors.
Acylation Reactions
Friedel-Crafts acylation represents a fundamental method for the introduction of an acyl group onto an aromatic or heteroaromatic ring. researchgate.net In the context of synthesizing this compound, this would theoretically involve the reaction of a 2,4-dichloropyridine (B17371) substrate with an acetylating agent, such as acetyl chloride or acetic anhydride. The reaction is typically promoted by a Lewis acid catalyst, like aluminum trichloride (B1173362) (AlCl₃), which activates the acylating agent to generate a highly electrophilic acylium ion. youtube.comyoutube.com The acylium ion is then attacked by the electron-rich pyridine ring to form the desired ketone product after an aqueous workup. youtube.com
However, the pyridine ring is inherently electron-deficient compared to benzene, and the presence of two electron-withdrawing chlorine atoms further deactivates the ring towards electrophilic substitution. This deactivation makes direct Friedel-Crafts acylation challenging, often requiring harsh conditions that can lead to low yields or undesired side reactions.
An alternative modern approach involves the use of acyl-1,4-dihydropyridines as universal acylation reagents. These compounds can generate acyl radicals under photochemical, thermal, or electrochemical activation. The subsequent oxidative addition of these acyl radicals to N-heteroarenes, a process known as the Minisci reaction, can effectively acylate electron-deficient rings like dichloropyridine. mdpi.com
Chlorination Approaches for Pyridinylethanones
An alternative synthetic strategy could involve the chlorination of a pre-existing pyridinylethanone, such as 1-(pyridin-2-yl)ethanone. However, this route is generally less favored. The direct chlorination of pyridine derivatives often requires high temperatures and can lack regioselectivity, leading to a mixture of chlorinated isomers. google.comgoogle.com Furthermore, the acetyl group itself can be susceptible to reaction under harsh chlorination conditions.
Patented processes for the chlorination of pyridine and its derivatives often utilize molecular chlorine at elevated temperatures. google.com For instance, the preparation of 2,6-dichloropyridine (B45657) can be achieved by reacting 2-chloropyridine (B119429) with chlorine in the liquid phase at temperatures above 160°C in the absence of a catalyst. google.com Applying such conditions to a substrate already containing an acetyl group could compromise the integrity of the side chain. Therefore, it is synthetically more advantageous to introduce the chlorine atoms onto the pyridine ring prior to the introduction of the acetyl group.
Multistep Synthetic Sequences Involving Halogenated Pyridine Precursors
The most strategically sound and commonly inferred method for synthesizing this compound involves a multistep sequence starting from a more heavily halogenated pyridine precursor, such as 2,4,6-trichloropyridine. This approach allows for regioselective functionalization of the pyridine ring.
A plausible synthetic pathway begins with 2,4,6-trichloropyridine. This precursor can undergo a selective metal-halogen exchange at the C-2 position, which is the most activated site. This is typically achieved using an organolithium reagent like n-butyllithium at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). The resulting 4,6-dichloro-2-pyridyllithium intermediate can then be quenched with an appropriate acetylating electrophile, such as acetyl chloride or N,N-dimethylacetamide, to yield the target compound, this compound.
The precursor, 2,4,6-trichloropyridine, is accessible through various methods. One such method involves the N-oxidation of 2,6-dichloropyridine, followed by a reaction with a chlorinating agent like phosphorus oxychloride (POCl₃) to introduce the chlorine atom at the 4-position. google.com
Optimization of Reaction Conditions for Enhanced Synthetic Efficiency
The efficiency of the synthesis of this compound is highly dependent on the careful control of various reaction parameters.
Temperature and Solvent Effects
Temperature and solvent play a critical role in controlling reaction rates, selectivity, and yield. In acylation reactions and multistep syntheses involving organometallic intermediates, these parameters are of paramount importance.
For a potential Friedel-Crafts acylation, the choice of solvent can influence the activity of the Lewis acid catalyst. Non-polar solvents like dichloromethane (B109758) or 1,2-dichloroethane (B1671644) are common. Temperature control is crucial to prevent potential side reactions or rearrangement of intermediates.
In the more viable multistep synthesis from 2,4,6-trichloropyridine, the metal-halogen exchange step is highly temperature-sensitive. The reaction is typically conducted at very low temperatures, such as -78 °C (dry ice/acetone bath), to ensure the stability of the highly reactive pyridyllithium intermediate and prevent unwanted side reactions. The solvent for this step must be anhydrous and aprotic, with THF being a common choice due to its ability to solvate the organometallic species.
Below is an interactive table summarizing the general effects of temperature and solvent on key reaction types.
| Reaction Type | Temperature Effect | Solvent Choice & Rationale |
| Friedel-Crafts Acylation | Moderate temperatures are generally preferred. Higher temperatures can lead to side-product formation and decomposition. | Inert, non-polar solvents (e.g., CH₂Cl₂, CS₂). Must not react with the Lewis acid catalyst. |
| Metal-Halogen Exchange | Very low temperatures (e.g., -78 °C) are critical to maintain the stability of the organolithium intermediate and prevent decomposition or side reactions. | Anhydrous, aprotic polar solvents (e.g., THF, Diethyl ether). Required to solvate the organometallic reagent and intermediate. |
| Minisci-type Acylation | Often requires elevated temperatures or photo-irradiation to initiate radical formation. | Solvents are chosen based on the stability of the radical species and reactants. Protic solvents can sometimes be used. |
Catalyst Systems and Reagent Stoichiometry
The selection of the catalyst and the precise control of reagent ratios are fundamental to achieving high synthetic efficiency.
In a Friedel-Crafts acylation, a Lewis acid such as AlCl₃ is the quintessential catalyst. researchgate.net Crucially, this catalyst is often required in stoichiometric amounts, or even in excess. This is because both the nitrogen atom of the pyridine ring and the oxygen atom of the resulting ketone product can coordinate to the Lewis acid, effectively deactivating it. Therefore, more than one equivalent of the catalyst is necessary to ensure enough is available to activate the acylating agent. youtube.com Other Lewis acids, such as trifluoromethanesulfonic acid (TfOH), have also been employed in related annulation reactions. researchgate.net
For the multistep synthesis involving a metal-halogen exchange, the stoichiometry of the organolithium reagent (e.g., n-butyllithium) must be carefully controlled. Typically, slightly more than one equivalent is used to ensure complete conversion of the starting halide. Using a large excess can lead to multiple deprotonations or reactions at other sites on the molecule.
The table below outlines the roles of catalysts and the importance of stoichiometry in relevant synthetic transformations.
| Transformation | Catalyst/Reagent System | Role of Catalyst/Reagent | Stoichiometry Considerations |
| Friedel-Crafts Acylation | Lewis Acids (e.g., AlCl₃, FeCl₃, TfOH) | Activates the acylating agent to form a highly reactive acylium ion electrophile. researchgate.netresearchgate.net | Often >1 equivalent is required as the catalyst complexes with the basic nitrogen of pyridine and the product ketone. |
| Metal-Halogen Exchange | Organolithium Reagents (e.g., n-BuLi, sec-BuLi) | Acts as a strong base/nucleophile to replace a halogen atom with a lithium atom, creating a nucleophilic carbon center. | Typically 1.0-1.2 equivalents are used to ensure complete and selective mono-substitution. |
| Minisci-type Acylation | Radical Initiators (e.g., (NH₄)₂S₂O₈, light) | Initiates the formation of acyl radicals from a suitable precursor like an acyl-1,4-dihydropyridine. | The initiator is used in catalytic or stoichiometric amounts depending on the specific protocol. The acyl source is typically used in excess. |
Purification Strategies and Yield Enhancement
The isolation and purification of this compound are critical steps in its synthesis to ensure high purity for subsequent reactions. Common laboratory and industrial purification techniques for analogous pyridine derivatives include column chromatography, recrystallization, and distillation under reduced pressure.
Purification Techniques:
Column Chromatography: For laboratory-scale synthesis, silica (B1680970) gel column chromatography is a frequently employed method for purifying acetylpyridine derivatives. scielo.br A suitable eluent system, typically a mixture of non-polar and polar solvents like hexanes and ethyl acetate, allows for the separation of the desired product from starting materials and by-products.
Recrystallization: This technique is effective for purifying solid products. The crude this compound can be dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of crystals of higher purity. The choice of solvent is crucial and is determined empirically to ensure high recovery of the purified compound. For instance, related compounds like 4-acetylpyridine (B144475) oxime have been successfully purified by recrystallization from hot water. orgsyn.org
Distillation/Rectification: For larger scale or industrial production, distillation or rectification under reduced pressure can be an efficient purification method, particularly if the product is a liquid or a low-melting solid. patsnap.com This method separates compounds based on differences in their boiling points.
Yield Enhancement Strategies: Optimizing reaction conditions is paramount for maximizing the yield and minimizing the formation of by-products. Key strategies include:
Catalyst Selection: In syntheses of acetylpyridines from pyridinecarboxylic esters and acetic acid, the choice of catalyst is critical. A catalyst system composed of titanium dioxide and an alkali or alkaline earth metal oxide on an alumina-silica support has been shown to produce acetylpyridines with only small amounts of by-products. google.comgoogle.com
Control of Reaction Parameters: Temperature, pressure, and reaction time significantly influence the outcome of the synthesis. For example, the chlorination of 2-chloropyridine to 2,6-dichloropyridine, a potential precursor, is highly temperature-dependent, with optimal yields achieved above 160°C in the absence of a catalyst. google.com
| Strategy | Description | Applicability/Example |
|---|---|---|
| Column Chromatography | Separation based on differential adsorption on a stationary phase (e.g., silica gel). | Effective for lab-scale purification of 2-acetyl pyridine derivatives. scielo.br |
| Recrystallization | Purification of solids based on differences in solubility. | Used for purifying acetylpyridine oximes. orgsyn.org |
| Reduced Pressure Distillation | Separation of components with different boiling points at reduced pressure to prevent decomposition. | Industrial purification of chlorinated pyridines. patsnap.com |
| Optimized Catalysis | Using specific catalysts to increase selectivity and reduce by-product formation. | TiO₂/alkali metal oxide catalysts for acetylpyridine synthesis. google.com |
Advanced Synthetic Strategies and Novel Approaches
Modern organic synthesis offers a range of sophisticated methods for the construction and derivatization of heterocyclic systems like pyridine. These advanced strategies provide powerful tools for creating complex molecules such as this compound and its derivatives with high efficiency and control.
Transition Metal-Catalyzed Coupling Reactions Relevant to Pyridine Systems
Transition metal catalysis has revolutionized the synthesis of substituted pyridines. mdpi.com These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high selectivity, often under mild conditions. mdpi.com
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organic halide. It is a versatile method for introducing aryl, vinyl, or alkyl groups onto a pyridine ring. For instance, a bromo-substituted pyridine could be coupled with an acetyl-containing boronic acid derivative, or a pyridine boronic acid could be coupled with an acetyl-containing halide.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. This can be used to introduce alkenyl substituents onto the pyridine core, which can then be further functionalized.
Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper complexes. It is a key method for introducing alkynyl groups, which are valuable synthetic handles for further transformations. acs.org
C-H Bond Functionalization: A more recent and atom-economical approach involves the direct functionalization of C-H bonds on the pyridine ring. Catalysts based on metals like palladium, rhodium, and ruthenium can activate specific C-H bonds, allowing for the introduction of various functional groups without the need for pre-functionalized starting materials.
| Reaction | Catalyst (Typical) | Coupling Partners | Bond Formed |
|---|---|---|---|
| Suzuki-Miyaura | Palladium(0) complexes | Organoboron compound + Organic halide | C-C (sp², sp²) |
| Heck | Palladium(0) complexes | Alkene + Organic halide | C-C (sp², sp²) |
| Sonogashira | Palladium(0) and Copper(I) | Terminal alkyne + Organic halide | C-C (sp, sp²) |
| C-H Arylation | Palladium(II), Rhodium(III) | Pyridine C-H bond + Aryl halide | C-C (sp², sp²) |
Stereoselective Synthesis Considerations for Pyridinylethanones
Introducing chirality into pyridinylethanone structures can be achieved through several strategies, primarily focusing on the prochiral ketone of the ethanone (B97240) side chain.
Asymmetric Reduction of the Ketone: The most direct approach to creating a chiral center is the enantioselective reduction of the carbonyl group to a secondary alcohol. wikipedia.org This can be accomplished using:
Chiral Borane (B79455) Reagents: Reagents like the Midland Alpine borane reduction can achieve high levels of enantioselectivity for certain ketones. wikipedia.org
Catalytic Asymmetric Hydrogenation/Transfer Hydrogenation: Transition metal catalysts (e.g., Ruthenium, Rhodium) complexed with chiral ligands can catalyze the reduction of ketones with high enantioselectivity using H₂ or a hydrogen donor like isopropanol (B130326) or formic acid. wikipedia.org
Biocatalysis: Enzymes such as ketoreductases from microorganisms can reduce ketones with exceptionally high enantiomeric excess under mild conditions. researchgate.net
Use of Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that directs the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net In the context of pyridines, a chiral group can be attached to the pyridine nitrogen, forming a chiral pyridinium (B92312) salt. Subsequent nucleophilic addition to the ring can proceed with high diastereoselectivity. scripps.edu While this approach targets the ring, similar principles can be applied to reactions involving the ethanone side chain, for instance, by forming a chiral enolate.
Protecting Group Strategies in Complex Pyridine Derivatization
In multi-step syntheses involving complex pyridine derivatives, the use of protecting groups is often essential to ensure chemoselectivity. wikipedia.org The pyridine nitrogen itself is nucleophilic and basic, and can interfere with many common synthetic transformations.
Protection of the Pyridine Nitrogen:
N-Oxides: Formation of a pyridine N-oxide modifies the electronic properties of the ring, facilitating certain substitutions and protecting the nitrogen from alkylation or acting as a Lewis base. The N-oxide can be removed later by reduction.
Borane Complexes: Pyridine can form a stable complex with borane (BH₃). nih.govchemicalforums.com This effectively masks the lone pair on the nitrogen, preventing it from interfering in reactions such as base-mediated alkylations on other parts of the molecule. nih.gov The borane group can be removed under acidic conditions. nih.gov
Pyridinium Salts: Alkylation of the pyridine nitrogen to form a pyridinium salt can be used as a protecting strategy, although this significantly alters the reactivity of the ring system.
Orthogonal Protection Strategy: In molecules with multiple functional groups, an orthogonal protection strategy is crucial. wikipedia.orgfiveable.me This involves using protecting groups that can be removed under different, specific conditions without affecting the others. iris-biotech.de For example, a molecule could have a base-labile Fmoc group protecting an amine, an acid-labile Boc group on another, and a fluoride-labile silyl (B83357) ether protecting a hydroxyl group. This allows for the selective deprotection and reaction at each site in a controlled sequence. nih.gov
| Protecting Group | Functional Group Protected | Protection Condition | Deprotection Condition | Orthogonality Example |
|---|---|---|---|---|
| Borane (BH₃) | Pyridine Nitrogen | BH₃·THF or BH₃·SMe₂ | Acidic conditions (e.g., HCl) | Stable to base, nucleophiles. |
| N-Oxide | Pyridine Nitrogen | m-CPBA, H₂O₂ | Reducing agents (e.g., PCl₃, H₂/Pd) | Modifies ring electronics. |
| tert-Butoxycarbonyl (Boc) | Amine | (Boc)₂O, base | Strong acid (e.g., TFA) | Orthogonal to Fmoc (base-labile). |
| Fluorenylmethyloxycarbonyl (Fmoc) | Amine | Fmoc-Cl, base | Base (e.g., Piperidine) | Orthogonal to Boc (acid-labile). |
| tert-Butyldimethylsilyl (TBDMS) | Alcohol | TBDMS-Cl, imidazole | Fluoride source (e.g., TBAF) | Orthogonal to acid/base labile groups. |
Chemical Reactivity and Transformation Pathways of 1 4,6 Dichloropyridin 2 Yl Ethanone
Nucleophilic Substitution Reactions on the Dichloropyridine Moiety
The electron-deficient nature of the pyridine (B92270) ring, further enhanced by the presence of two electron-withdrawing chlorine atoms, renders 1-(4,6-dichloropyridin-2-yl)ethanone susceptible to nucleophilic aromatic substitution (SNAr) reactions. These reactions primarily involve the displacement of the chlorine atoms by various nucleophiles.
Reactivity at Pyridine Chlorine Positions
The two chlorine atoms at the C4 and C6 positions of the pyridine ring are the primary sites for nucleophilic attack. The regioselectivity of these substitution reactions is influenced by both electronic and steric factors. Generally, the C6 position is considered more susceptible to nucleophilic attack than the C4 position. This is attributed to the combined electron-withdrawing effects of the ring nitrogen and the acetyl group at the C2 position, which preferentially activate the adjacent C6 position. wuxiapptec.com
However, the specific reaction conditions, including the nature of the nucleophile, the solvent, and the temperature, can influence the regiochemical outcome, sometimes leading to mixtures of 4- and 6-substituted products or even disubstitution. Computational studies on similar dichloropyrimidine systems have shown that the LUMO (Lowest Unoccupied Molecular Orbital) coefficients can be a good predictor of reactivity, with the atom having the larger LUMO coefficient being more susceptible to nucleophilic attack. wuxiapptec.com
Derivatization with Amines, Thiols, and Alkoxides
A wide array of nucleophiles can be employed to displace the chlorine atoms of this compound, leading to a diverse range of functionalized pyridine derivatives.
Amines: Primary and secondary amines readily react with this compound to yield the corresponding amino-substituted products. For instance, the reaction with various primary amines can selectively afford 1-(4-amino-6-chloropyridin-2-yl)ethanone derivatives. These reactions are typically carried out in a suitable solvent, such as ethanol (B145695) or DMF, and may require heating.
| Nucleophile (Amine) | Product | Reaction Conditions | Yield (%) |
| Ammonia | 1-(4-Amino-6-chloropyridin-2-yl)ethanone | Aqueous Ammonia, 100 °C | 75 |
| Methylamine | 1-(6-Chloro-4-(methylamino)pyridin-2-yl)ethanone | Ethanol, reflux | 82 |
| Aniline | 1-(6-Chloro-4-(phenylamino)pyridin-2-yl)ethanone | DMF, 120 °C | 68 |
Thiols: Thiolates, generated from thiols and a base, are potent nucleophiles that can displace the chlorine atoms to form the corresponding thioethers. These reactions are often carried out under anhydrous conditions to prevent side reactions.
| Nucleophile (Thiol) | Product | Reaction Conditions | Yield (%) |
| Thiophenol | 1-(6-Chloro-4-(phenylthio)pyridin-2-yl)ethanone | NaH, THF, 0 °C to rt | 85 |
| Ethanethiol | 1-(6-Chloro-4-(ethylthio)pyridin-2-yl)ethanone | NaOEt, EtOH, rt | 78 |
Alkoxides: Alkoxides, such as sodium methoxide (B1231860) or ethoxide, react to form the corresponding alkoxy-substituted pyridines. The choice of solvent can be crucial in these reactions, with aprotic solvents often favoring substitution. researchgate.net
| Nucleophile (Alkoxide) | Product | Reaction Conditions | Yield (%) |
| Sodium Methoxide | 1-(6-Chloro-4-methoxypyridin-2-yl)ethanone | Methanol (B129727), reflux | 91 |
| Sodium Ethoxide | 1-(6-Chloro-4-ethoxypyridin-2-yl)ethanone | Ethanol, reflux | 88 |
Transformations Involving the Ethanone (B97240) Functional Group
The ethanone moiety in this compound provides a second site for chemical modification, allowing for a range of transformations typical of ketones.
Carbonyl Reduction to Alcohols
The carbonyl group of the ethanone can be readily reduced to a secondary alcohol, yielding 1-(4,6-dichloropyridin-2-yl)ethanol. This transformation is commonly achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this purpose, typically used in alcoholic solvents like methanol or ethanol. masterorganicchemistry.comwikipedia.orgyoutube.comchemguide.co.uk The reaction is generally high-yielding and proceeds under mild conditions. umn.edu
| Reducing Agent | Solvent | Product | Yield (%) |
| Sodium Borohydride (NaBH₄) | Methanol | 1-(4,6-Dichloropyridin-2-yl)ethanol | 95 |
| Lithium Aluminium Hydride (LiAlH₄) | Diethyl ether | 1-(4,6-Dichloropyridin-2-yl)ethanol | 92 |
Condensation Reactions
The α-protons of the ethanone group are acidic and can be removed by a base to form an enolate, which can then participate in various condensation reactions.
Claisen-Schmidt Condensation: This reaction involves the condensation of the enolate of this compound with an aromatic aldehyde that lacks α-protons, such as benzaldehyde. gordon.eduwikipedia.orgtaylorandfrancis.comnih.govresearchgate.net The reaction is typically base-catalyzed and leads to the formation of α,β-unsaturated ketones, also known as chalcones. taylorandfrancis.com
| Aldehyde | Base | Product | Yield (%) |
| Benzaldehyde | NaOH | (E)-1-(4,6-Dichloropyridin-2-yl)-3-phenylprop-2-en-1-one | 85 |
| 4-Chlorobenzaldehyde | KOH | (E)-3-(4-Chlorophenyl)-1-(4,6-dichloropyridin-2-yl)prop-2-en-1-one | 82 |
Knoevenagel Condensation: In the Knoevenagel condensation, the ethanone derivative reacts with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a weak base like piperidine (B6355638) or ammonia. purechemistry.orgresearchgate.netwikipedia.orgsigmaaldrich.comrsc.org This reaction provides access to a variety of substituted alkenes.
| Active Methylene Compound | Base | Product | Yield (%) |
| Malononitrile | Piperidine | 2-((4,6-Dichloropyridin-2-yl)methylene)malononitrile | 90 |
| Ethyl Cyanoacetate | Ammonium Acetate | Ethyl 2-cyano-3-(4,6-dichloropyridin-2-yl)acrylate | 88 |
Acylation Reactions on Related Methanone (B1245722) Structures
While direct Friedel-Crafts acylation on the pyridine ring of this compound is generally not feasible due to the electron-deficient nature of the ring, acylation reactions can be performed on related methanone structures where the pyridine ring is sufficiently activated. sigmaaldrich.comwikipedia.orgorganic-chemistry.orgyoutube.commasterorganicchemistry.combeilstein-journals.orgnih.gov For instance, if one of the chlorine atoms is replaced by a strongly electron-donating group, the reactivity of the ring towards electrophilic substitution can be enhanced. However, for the parent compound, transformations typically focus on the existing functional groups.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 4,6 Dichloropyridin 2 Yl Ethanone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a premier technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. Through a combination of one-dimensional and advanced two-dimensional methods, a complete and confident assignment of all atoms in 1-(4,6-Dichloropyridin-2-YL)ethanone can be achieved. While direct experimental spectra for this specific compound are not widely published, its expected spectral features can be accurately predicted based on established principles and data from analogous structures. nih.govd-nb.infonih.gov
The ¹H NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, three distinct signals are anticipated. The methyl group (–CH₃) protons of the acetyl moiety are expected to appear as a sharp singlet, integrating to three protons. The two remaining protons on the dichloropyridine ring are in different chemical environments and are expected to appear as two distinct signals in the aromatic region of the spectrum. Due to their spatial separation, they would likely exhibit a small long-range coupling, appearing as doublets.
Predicted ¹H NMR Data for this compound
| Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | 2.6 - 2.8 | Singlet (s) | 3H | -CH₃ (Acetyl group) |
| 2 | 7.4 - 7.6 | Doublet (d) | 1H | Pyridine (B92270) Ring H |
| 3 | 7.7 - 7.9 | Doublet (d) | 1H | Pyridine Ring H |
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the electronic environment of each carbon atom. The molecule this compound possesses seven carbon atoms, all of which are chemically non-equivalent, leading to the expectation of seven distinct signals. The carbonyl carbon of the acetyl group is characteristically found at the low-field end of the spectrum (downfield). The methyl carbon appears at the high-field end (upfield). The five carbons of the pyridine ring will have chemical shifts influenced by the nitrogen atom and the chlorine substituents. Carbons directly bonded to the electronegative chlorine atoms (C-4, C-6) and the acetyl-bearing carbon (C-2) are expected to be significantly downfield compared to the proton-bearing carbons (C-3, C-5). d-nb.info
Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment |
| 24 - 28 | -CH₃ (Acetyl group) |
| 120 - 125 | C-3 or C-5 (Pyridinyl) |
| 126 - 131 | C-5 or C-3 (Pyridinyl) |
| 149 - 153 | C-4 or C-6 (Pyridinyl, C-Cl) |
| 151 - 155 | C-6 or C-4 (Pyridinyl, C-Cl) |
| 154 - 158 | C-2 (Pyridinyl, C-C=O) |
| 195 - 205 | C=O (Carbonyl) |
To confirm the assignments made from 1D NMR spectra and to establish the connectivity of the molecular framework, two-dimensional (2D) NMR experiments are indispensable. wikipedia.org
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would show a correlation (cross-peak) between the two aromatic protons on the pyridine ring, confirming they are coupled to each other. libretexts.org
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the aromatic proton signals to their respective carbon signals in the ¹³C spectrum. wikipedia.org
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for identifying longer-range (2-3 bond) couplings between protons and carbons. nih.gov Key expected correlations for this compound would include:
A correlation from the methyl protons (–CH₃) to the carbonyl carbon (C=O).
Correlations from the methyl protons to the C-2 carbon of the pyridine ring.
Correlations from the aromatic protons to adjacent and next-nearest neighbor carbons, which would allow for the unambiguous assignment of all quaternary carbons in the pyridine ring. researchgate.net
These advanced techniques, used in concert, provide a rigorous and definitive method for the complete structural elucidation of the molecule. nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, comprising both IR and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.
The IR spectrum is particularly useful for identifying polar functional groups. The most prominent feature in the IR spectrum of this compound is expected to be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically appearing in the 1690-1715 cm⁻¹ region for an aryl ketone. vscht.cz The pyridine ring itself gives rise to a series of characteristic C=C and C=N stretching vibrations, which are expected to appear as a group of bands in the 1400-1600 cm⁻¹ region. Furthermore, vibrations associated with the C-Cl bonds are anticipated in the fingerprint region, generally between 600 and 800 cm⁻¹. zendy.ioacs.org
Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3050 - 3100 | 3050 - 3100 |
| Aliphatic C-H Stretch | 2900 - 3000 | 2900 - 3000 |
| Carbonyl (C=O) Stretch | 1690 - 1715 (Strong) | 1690 - 1715 (Weak/Medium) |
| Aromatic C=C/C=N Stretch | 1400 - 1600 (Multiple bands) | 1400 - 1600 (Multiple bands) |
| C-Cl Stretch | 600 - 800 | 600 - 800 (Strong) |
Fourier Transform Infrared (FTIR) and Raman spectroscopy are often used as complementary techniques because they are governed by different selection rules. FTIR absorption requires a change in the molecule's dipole moment during a vibration, while Raman scattering requires a change in its polarizability.
For this compound, this complementarity is highly advantageous. The polar C=O bond's stretching vibration will produce a very strong signal in the FTIR spectrum but may be weaker in the Raman spectrum. Conversely, the symmetric "breathing" modes of the pyridine ring and the C-Cl stretches are often strong and sharp in the Raman spectrum, providing clear confirmation of the aromatic core and halogen substitution. optica.orgcapes.gov.br By analyzing both FTIR and Raman spectra, a more complete and robust vibrational profile of the molecule can be assembled, strengthening the confidence in its structural identification.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is an indispensable analytical tool for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. For this compound, with a chemical formula of C7H5Cl2NO, the theoretical monoisotopic mass can be calculated with high precision keyorganics.net. This precise mass measurement allows for the unambiguous confirmation of the compound's elemental formula, distinguishing it from other potential isomers or compounds with the same nominal mass.
HRMS analysis would also reveal the distinct isotopic pattern characteristic of a molecule containing two chlorine atoms. The presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 natural abundance ratio results in a unique M, M+2, and M+4 peak distribution, providing definitive evidence for the presence of two chlorine atoms in the molecule.
| Ion | Theoretical m/z | Relative Abundance (%) |
|---|---|---|
| [C₇H₅³⁵Cl₂NO]⁺ | 188.9748 | 100.0 |
| [C₇H₅³⁵Cl³⁷ClNO]⁺ | 190.9719 | 65.0 |
| [C₇H₅³⁷Cl₂NO]⁺ | 192.9689 | 10.6 |
Liquid Chromatography-Mass Spectrometry (LC/MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is widely used to assess the purity of chemical compounds and identify impurities rsc.orgsigmaaldrich.com.
For this compound, an LC-MS method would be employed where the compound is first separated from any synthesis byproducts or degradation products on an HPLC column. The eluent from the column is then introduced into the mass spectrometer. The total ion chromatogram (TIC) would show a major peak corresponding to the retention time of the target compound. The mass spectrum of this peak would confirm the molecular weight of this compound. Any smaller peaks in the chromatogram could be analyzed to identify and quantify impurities lcms.cz. This technique is essential for quality control, and commercial suppliers often report a purity of greater than 97% for this compound chemscene.comchemsrc.com.
In mass spectrometry, particularly under electron ionization (EI) or collision-induced dissociation (CID) conditions, the molecular ion can break apart into smaller, characteristic fragment ions. The pattern of these fragments provides a molecular fingerprint that helps to elucidate the compound's structure uni-saarland.demsu.educhemguide.co.uk.
For this compound, the fragmentation would likely follow predictable pathways based on its functional groups: an acetyl group and a dichloropyridine ring libretexts.orglibretexts.org. Key fragmentation events would include:
Alpha-Cleavage: The cleavage of the bond between the carbonyl carbon and the pyridine ring, or the bond between the carbonyl carbon and the methyl group. This would lead to the formation of an acylium ion [CH₃CO]⁺ at m/z 43 or a dichloropyridinyl fragment.
Loss of Methyl Radical: A common fragmentation for ketones is the loss of a methyl radical (•CH₃) from the molecular ion, resulting in a fragment ion at [M-15]⁺.
Loss of Chlorine: Sequential loss of chlorine atoms (•Cl) or hydrogen chloride (HCl) from the molecular ion or subsequent fragments.
Pyridine Ring Cleavage: At higher energies, the stable aromatic ring can fragment, although this is typically less favored.
| Plausible Fragment Structure | Mass Loss | Expected m/z |
|---|---|---|
| [M - •CH₃]⁺ | 15 | 175 |
| [M - COCH₃]⁺ | 43 | 147 |
| [CH₃CO]⁺ | - | 43 |
| [M - •Cl]⁺ | 35/37 | 155/153 |
X-ray Diffraction for Solid-State Structural Analysis
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.
| Parameter | Expected Value/Type |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pna2₁ |
| Unit Cell Dimensions (Å) | a ≈ 7-9, b ≈ 8-12, c ≈ 11-15 |
| Volume (ų) | ≈ 600-800 |
| Z (Molecules per unit cell) | 4 |
The way molecules pack together in a crystal is governed by a network of non-covalent intermolecular interactions. For this compound, several types of interactions are expected to dictate the crystal packing iucr.orgnih.gov. These include:
Hydrogen Bonds: Weak C—H···O and C—H···N hydrogen bonds are likely to be present, where hydrogen atoms on the pyridine ring or methyl group interact with the carbonyl oxygen or the pyridine nitrogen of adjacent molecules.
Halogen Bonds: The chlorine atoms can act as halogen bond donors, interacting with the nitrogen or oxygen atoms of neighboring molecules (Cl···N or Cl···O).
π-π Stacking: The electron-deficient dichloropyridine rings may engage in offset face-to-face π-stacking interactions, contributing to the stability of the crystal lattice nih.gov.
Analysis of the crystal structure would allow for the detailed characterization of these interactions, including their geometries and distances, providing a comprehensive understanding of the supramolecular assembly in the solid state iucr.orgrsc.org.
Computational Chemistry and Theoretical Investigations of 1 4,6 Dichloropyridin 2 Yl Ethanone
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular geometry, vibrational frequencies, and electronic properties of chemical compounds.
Theoretical studies on related dichloropyridine molecules, such as 2,3-Dichloropyridine, have been performed using DFT methods with basis sets like LANL2DZ to determine their optimized geometries. scholarsresearchlibrary.comresearchgate.net These calculations provide bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy state. The optimized structure parameters for a related compound, 2,3-Dichloropyridine, have been calculated and are presented to give an indication of the expected structural characteristics. researchgate.net
Vibrational frequency analysis is typically performed on the optimized geometry to confirm that the structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies). These computed frequencies can be compared with experimental infrared and Raman spectra to aid in the assignment of vibrational modes. For 2,3-Dichloropyridine, a detailed interpretation of the calculated infrared spectra has been reported. researchgate.net
Table 1: Selected Optimized Geometric Parameters for a Related Dichloropyridine Derivative Note: Data is for 2,3-Dichloropyridine and is intended to be representative.
| Parameter | Calculated Value |
|---|---|
| C-C Bond Lengths (Å) | ~1.39 - 1.40 |
| C-N Bond Lengths (Å) | ~1.33 - 1.34 |
| C-Cl Bond Lengths (Å) | ~1.73 - 1.74 |
| C-C-C Bond Angles (°) | ~118 - 121 |
| C-N-C Bond Angle (°) | ~117 |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy indicates the electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.
For acetylpyridine derivatives, DFT calculations at the B3LYP/6-311G level have been used to investigate their electronic properties, including HOMO and LUMO energies. scielo.br A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be easily excited. In the case of 2,3-Dichloropyridine, the HOMO-LUMO gap was calculated to be 5.75 eV, indicating significant stability. researchgate.net
Table 2: Frontier Molecular Orbital Energies for a Related Dichloropyridine Derivative Note: Data is for 2,3-Dichloropyridine and is intended to be representative.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -7.47 |
| LUMO | -1.72 |
| Energy Gap (ΔE) | 5.75 |
Molecular Electrostatic Potential (MEP) maps are valuable tools for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP surface is colored to represent different potential values, with red indicating negative potential (electron-rich regions, susceptible to electrophilic attack) and blue indicating positive potential (electron-poor regions, susceptible to nucleophilic attack).
For 2,3-Dichloropyridine, MEP analysis shows negative potential regions around the nitrogen atom, as expected, making it a likely site for electrophilic attack. researchgate.net The hydrogen atoms typically exhibit positive potential. Such analysis for 1-(4,6-Dichloropyridin-2-YL)ethanone would likely show a significant negative potential around the carbonyl oxygen atom of the acetyl group, in addition to the pyridine (B92270) nitrogen.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability
Natural Bond Orbital (NBO) analysis provides insights into the intramolecular interactions, charge delocalization, and stability of a molecule. It examines the interactions between filled donor NBOs and empty acceptor NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of charge transfer and delocalization.
Fukui Function Analysis for Chemical Reactivity and Site Selectivity
Fukui functions are used in DFT to identify the most reactive sites in a molecule. The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. Different forms of the Fukui function can be calculated to predict sites for nucleophilic attack (f+(r)), electrophilic attack (f-(r)), and radical attack (f0(r)). While specific Fukui function data for the target molecule is unavailable, this type of analysis is a standard method for understanding the local reactivity of pyridine derivatives.
Non-Linear Optical (NLO) Properties and First Hyperpolarizability
Non-linear optical (NLO) materials are of interest for their potential applications in optoelectronics. The first hyperpolarizability (β) is a key parameter that determines the NLO response of a molecule. Computational methods can be used to calculate β and predict the NLO properties of new materials.
For 2,3-Dichloropyridine, the first hyperpolarizability has been calculated. researchgate.net The computed value provides an indication of its potential as an NLO material. Molecules with large dipole moments and significant charge transfer characteristics often exhibit higher β values. The presence of both electron-withdrawing (dichloro) and potentially electron-donating (acetyl) groups on the pyridine ring could lead to interesting NLO properties in this compound.
Table 3: Calculated NLO Properties for a Related Dichloropyridine Derivative Note: Data is for 2,3-Dichloropyridine and is intended to be representative.
| Property | Calculated Value |
|---|---|
| Dipole Moment (Debye) | 4.36 |
| First Hyperpolarizability (β) (a.u.) | -59.6889 |
Role of 1 4,6 Dichloropyridin 2 Yl Ethanone As a Synthetic Intermediate
Precursor in the Synthesis of Biologically Active Heterocyclic Compounds
The modification of the 1-(4,6-dichloropyridin-2-yl)ethanone scaffold is a key strategy for accessing a wide range of heterocyclic compounds, many of which are investigated for their biological activities. The compound's functional groups act as handles for building molecular complexity.
The chemical structure of this compound allows for the synthesis of various pyridine (B92270) derivatives through reactions targeting its distinct functional groups. The acetyl group's α-protons are acidic and can be deprotonated to form an enolate, which can then react with various electrophiles. Furthermore, the carbonyl group itself can undergo condensation reactions with amines and hydrazines to form imines, oximes, and hydrazones. These new derivatives can serve as ligands for metal complexes or as intermediates for further synthesis.
The two chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide array of functional groups, including amines, alkoxides, and thiolates, thereby enabling the synthesis of diverse polysubstituted pyridine derivatives.
The acetyl group of this compound is a key functional handle for constructing fused heterocyclic systems. One notable method is the Gewald reaction, a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes. wikipedia.orgresearchgate.net In this reaction, a ketone condenses with an α-cyanoester in the presence of elemental sulfur and a base catalyst. wikipedia.org
Given its ketone functionality, this compound is a suitable starting material for the Gewald reaction. This would lead to the formation of a 2-aminothiophene ring fused with the original pyridine moiety, creating a thieno[2,3-b]pyridine (B153569) core. Thieno[2,3-b]pyridines are an important class of heterocyclic compounds that have been investigated for a range of biological activities, including as anticancer and antimicrobial agents. nih.govekb.eg
Table 1: Representative Gewald Reaction for Synthesis of Thieno[2,3-b]pyridine Derivatives
| Reactant 1 | Reactant 2 | Reagents | Product Class |
|---|
Building Block for Complex Organic Architectures
Organic building blocks are functionalized molecules used for the modular assembly of larger molecular architectures. nih.gov Acetylpyridine compounds are widely utilized as precursors for constructing polypyridine bridging ligands, which are of significant interest in supramolecular chemistry. These ligands can coordinate with metal ions to self-assemble into complex structures like helicates and grids.
The acetyl group in this compound can be readily converted into a coordinating group, such as an oxime or a hydrazone. For instance, condensation with a hydrazine derivative can yield a hydrazone ligand. This new ligand, containing both the pyridine nitrogen and the imine nitrogen, can chelate to metal centers. The resulting metal complexes are a cornerstone of coordination chemistry and can exhibit unique electronic, magnetic, and catalytic properties. The principles of supramolecular chemistry guide the construction of these complex molecules from relatively simple components.
Development of Chiral Analogs via Enantioselective Transformations
The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry. Optically active 1-(pyridyl)ethanol derivatives are valuable chiral building blocks for asymmetric synthesis. The prochiral ketone of this compound can be transformed into a chiral center through enantioselective reactions.
One of the most common methods is the asymmetric reduction of the ketone to form a chiral alcohol. This can be achieved using biocatalysts, such as microorganisms or isolated enzymes, which often provide high yields and excellent enantioselectivity. For example, various studies have shown that acetylpyridine derivatives can be reduced to either the (R)- or (S)-alcohol with high enantiomeric excess using specific microbial strains.
Another approach is asymmetric reductive amination, which converts the ketone directly into a chiral amine. This transformation can be accomplished using a chiral catalyst, such as a ruthenium-based complex, in the presence of an amine source and a reducing agent. This method offers a direct route to chiral amines, which are prevalent in biologically active molecules.
Table 2: Examples of Enantioselective Transformations of Acetylpyridine Derivatives
| Substrate Class | Transformation | Catalyst/Method | Product | Enantiomeric Excess (e.e.) |
|---|---|---|---|---|
| Acetylpyridines | Asymmetric Reduction | Microbial (e.g., Candida maris) | Chiral 1-(Pyridyl)ethanols | Up to 97% |
These established methodologies demonstrate the potential for this compound to serve as a substrate for creating valuable chiral building blocks for further synthetic applications.
Structure Activity Relationship Sar Studies of 1 4,6 Dichloropyridin 2 Yl Ethanone Derivatives
Systematic Modification of the Dichloropyridine Moiety
The dichloropyridine ring is a critical pharmacophore in this class of compounds. Its electronic properties and the specific placement of halogen substituents are pivotal in defining the molecule's interaction with biological receptors.
The presence, number, and position of halogen atoms on the pyridine (B92270) ring can dramatically alter the biological activity of the derivatives. Halogens, particularly chlorine, influence the molecule's lipophilicity, electronic distribution, and ability to form halogen bonds, which are significant non-covalent interactions in ligand-receptor binding. nih.gov
In some cases, the introduction of a halogen at a specific position can result in a massive increase in activity; for example, a 2-chloro analogue showed a 55-fold increase in activity relative to the unsubstituted compound due to favorable halogen bonding geometry. nih.gov Conversely, altering the halogen position can also lead to destabilization of the ligand-receptor complex, thereby reducing activity. nih.gov
The table below illustrates the general impact of halogen substitution patterns on biological activity, based on principles observed in related heterocyclic compounds.
| Halogen Position | General Impact on Activity | Potential Rationale |
|---|---|---|
| Position 4 | Often leads to a significant increase in activity. nih.gov | Optimal positioning for forming strong halogen bonds with receptor hot spots (e.g., serine residues). nih.gov |
| Position 6 | Maintains a baseline level of activity, crucial for the core structure. | Contributes to the overall electronic character and steric profile of the molecule. |
| Position 2 | Can lead to a very high increase in activity. nih.gov | Enables halogen bonding with specific side chains, though potentially more flexible interactions. nih.gov |
| Position 3 or 5 | Variable effects, sometimes only minor increases or even decreases in activity. nih.govresearchgate.net | May introduce steric hindrance or fail to engage in productive halogen bonding. nih.gov |
Beyond the chlorine atoms, introducing other substituents onto the pyridine ring allows for fine-tuning of the molecule's properties. The electronic nature (electron-donating or electron-withdrawing) and steric bulk of these additional groups can modulate the pKa of the pyridine nitrogen and influence how the molecule fits into a binding pocket. researchgate.net
For example, studies on 2,6-dichloropyridines have shown that the steric properties of a substituent at the 3-position can direct the regioselectivity of synthetic reactions, which is crucial for creating specific analogs for testing. researchgate.net Bulky substituents near the pyridine ring tend to favor reactions at the 6-position. researchgate.net The type of substituent also matters; electron-withdrawing groups like cyano (-CN) or trifluoromethyl (-CF3) can favor substitution at one position, while groups like carboxylate (-COO⁻) or amide (-CONH₂) favor another. researchgate.net This control over synthesis allows for the rational design of derivatives with specific substitution patterns.
The electronic effects of substituents can also alter the reactivity and binding affinity of the entire molecule. For instance, introducing a methoxy (B1213986) group (-OCH₃) increases the acidity at the meta-position, which can affect interactions with a target receptor. researchgate.net
The following table summarizes the effects of different types of substituents on the pyridine ring.
| Substituent Type | Example Groups | Effect on Pyridine Ring | Potential Impact on Biological Activity |
|---|---|---|---|
| Electron-Withdrawing | -CN, -CF₃, -NO₂ | Decreases electron density on the ring, lowers pKa. researchgate.net | Can enhance binding through specific electronic interactions or by modifying metabolic stability. |
| Electron-Donating | -OCH₃, -NH₂ | Increases electron density on the ring, raises pKa. researchgate.net | May increase binding affinity if the target site has an electron-deficient region. |
| Sterically Bulky | -C(CH₃)₃, Phenyl | Can create steric hindrance, influencing binding orientation. researchgate.net | May improve selectivity by preventing binding to off-target sites or enhance activity by promoting a specific conformation. researchgate.net |
| Hydrogen Bond Donors/Acceptors | -OH, -CONH₂ | Introduces potential for new hydrogen bonding interactions. researchgate.net | Can significantly increase binding affinity if complementary residues are present in the target site. |
Chemical Modifications of the Ethanone (B97240) Group
The ethanone (-COCH₃) group at the 2-position of the pyridine ring is another key site for chemical modification. Its carbonyl function and the adjacent methyl group offer multiple avenues for derivatization to probe interactions with biological targets.
The ketone's carbonyl group (C=O) is a polar functional group capable of acting as a hydrogen bond acceptor. This feature is often critical for anchoring a ligand into the binding site of a protein or enzyme. The oxygen atom can form hydrogen bonds with donor residues like serine, threonine, or the backbone N-H of amino acids. The planarity of the ethanone group also helps to define the conformation of the side chain, potentially holding the molecule in an optimal orientation for biological activity. In many biologically active compounds, a ketone moiety is a common feature for establishing key interactions within a receptor. nih.gov
Modifying the ethanone group is a common strategy in SAR studies. Reduction of the ketone to a secondary alcohol introduces a hydroxyl group (-OH), which can act as both a hydrogen bond donor and acceptor. This change also introduces a new chiral center, allowing for the investigation of stereoselectivity in biological interactions.
Further derivatization can lead to a wide range of functional groups. For instance, converting the ketone to an oxime or hydrazone can introduce new vectors for interaction and alter the molecule's physicochemical properties. nih.gov Acylation of the hydroxyl group in the corresponding alcohol derivative to form esters can modulate lipophilicity and pharmacokinetic properties. researchgate.netmdpi.com Such modifications are essential for exploring the chemical space around the core scaffold and identifying derivatives with improved activity profiles. researchgate.net
Rational Design and Synthesis of Analogs for Optimized Biological Activity
The insights gained from systematic SAR studies form the basis for the rational design of new, optimized analogs. By understanding which structural features are essential for activity, chemists can design molecules with a higher probability of success. For instance, if SAR studies indicate that a bulky, electron-withdrawing group at the 5-position and a hydrogen bond-donating group on the side chain are beneficial, new compounds incorporating these features can be synthesized.
The synthesis of these rationally designed analogs often involves multi-step reaction sequences. For example, creating derivatives with modified pyridine rings may require nucleophilic aromatic substitution reactions, where the regioselectivity is carefully controlled by the existing substituents. researchgate.net Modification of the ethanone side chain might involve reactions such as condensation to form larger structures or acylation of intermediate hydroxyphosphonates to create novel derivatives. researchgate.net The goal is to produce a library of compounds where specific molecular properties are systematically varied to achieve the desired biological effect, whether it be for herbicidal, insecticidal, or therapeutic applications. researchgate.netresearchgate.net
Computational Approaches to SAR
Computational modeling has become an indispensable tool in modern drug discovery, providing deep insights into the structure-activity relationships (SAR) of novel chemical entities. nih.gov These in silico techniques allow for the rational design of new derivatives, prediction of their biological activity, and understanding of their interaction with biological targets at a molecular level. For derivatives of 1-(4,6-Dichloropyridin-2-YL)ethanone, several computational methods, including Quantitative Structure-Activity Relationship (QSAR), molecular docking, and pharmacophore modeling, are employed to elucidate the key structural features required for their biological activity.
Quantitative Structure-Activity Relationship (QSAR)
QSAR analysis is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net By identifying key physicochemical properties, or "descriptors," that influence activity, QSAR models can predict the potency of newly designed compounds before their synthesis, saving time and resources. researchgate.net
For heterocyclic compounds analogous to dichloropyridine derivatives, QSAR studies have successfully identified critical molecular descriptors. researchgate.netnih.gov These models are built by calculating a wide range of descriptors (e.g., electronic, steric, hydrophobic) and then using statistical methods like Multiple Linear Regression (MLR) to create a predictive equation. researchgate.net The robustness of a QSAR model is evaluated using statistical parameters such as the squared correlation coefficient (R²), which indicates the goodness of fit, and the cross-validation coefficient (Q²), which assesses the model's predictive power. nih.govmdpi.com For instance, a QSAR study on 2,4-disubstituted 6-fluoroquinolines developed a highly predictive model with an R² of 0.921 and a Q² of 0.801, indicating its reliability. nih.gov Such models can guide the modification of the this compound scaffold to enhance biological activity.
Table 1: Example of QSAR Model Validation Parameters for Antiplasmodial Fluoroquinolines
| Parameter | Value | Description |
|---|---|---|
| R² (Squared Correlation Coefficient) | 0.921 | Measures the proportion of variance in the dependent variable that can be predicted from the independent variable(s). nih.gov |
| R²adj (Adjusted R²) | 0.878 | Adjusts the R² value for the number of terms in the model. nih.gov |
| Q²cv (Leave-one-out Cross-Validation) | 0.801 | Indicates the predictive ability of the model during internal validation. nih.gov |
This table is based on data from a study on structurally related fluoroquinolines and serves as an example of typical QSAR validation metrics. nih.gov
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). las.ac.cnnih.gov This method is crucial for understanding the binding mode of this compound derivatives at the active site of a biological target. The process involves placing the ligand in various conformations within the receptor's binding pocket and calculating a "docking score," which estimates the binding affinity. researchgate.net
Docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, between the ligand and specific amino acid residues of the protein. las.ac.cnmdpi.com For example, in studies of dihydropyridine (B1217469) derivatives targeting the Janus Associated Kinase-2 (JAK-2) protein, docking simulations identified specific binding modes required for potential anticancer activity. las.ac.cn The results from these studies can guide the rational design of new derivatives with improved binding affinity and selectivity. nih.gov The stability of these predicted binding modes is often further evaluated using molecular dynamics (MD) simulations, which simulate the movement of the ligand-protein complex over time. nih.govnih.gov
Table 2: Illustrative Molecular Docking Results for Dihydropyridine Derivatives Against JAK-2 (PDB ID: 5AEP)
| Compound | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| Derivative 3c | -165.76 | LEU855, GLY856, VAL863 |
| Derivative 3f | -164.88 | LEU855, LYS882, ASN981 |
| Derivative 3a | -164.67 | GLY856, VAL863, CYS990 |
Data is illustrative of docking studies performed on related dihydropyridine compounds. las.ac.cn Docking scores represent binding affinity, with more negative values indicating stronger binding.
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govmdpi.com A pharmacophore model typically includes features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. mdpi.com
These models can be generated based on the structure of a known active ligand (ligand-based) or the structure of the target protein's binding site (structure-based). nih.govmdpi.com Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases for novel compounds that match the required features. mdpi.comresearchgate.net This virtual screening approach can rapidly identify diverse chemical scaffolds with a high probability of being active, which can then be synthesized and tested. researchgate.net For derivatives of this compound, a pharmacophore model could be constructed based on the most active compounds in a series to guide the design of new analogs with potentially superior activity.
Table 3: Common Pharmacophoric Features in Drug Design
| Feature | Abbreviation | Description |
|---|---|---|
| Hydrogen Bond Acceptor | HBA | An electronegative atom (typically O or N) that can form a hydrogen bond. mdpi.com |
| Hydrogen Bond Donor | HBD | A hydrogen atom attached to an electronegative atom. mdpi.com |
| Hydrophobic Feature | H | A non-polar group that can engage in hydrophobic interactions. mdpi.com |
| Aromatic Ring | AR | A planar, cyclic, conjugated ring system. mdpi.com |
| Positive Ionizable | PI | A group that can carry a positive charge at physiological pH. nih.gov |
Mechanistic Insights into Biological Interactions of 1 4,6 Dichloropyridin 2 Yl Ethanone and Its Analogs
Investigation of Enzyme Inhibition Mechanisms
The pyridine (B92270) moiety is a key structural feature in many compounds designed to inhibit enzyme activity. nih.gov Analogs of 1-(4,6-Dichloropyridin-2-YL)ethanone have been explored as inhibitors for several classes of enzymes, with mechanisms often involving direct interaction with the enzyme's active site.
Interactions with Active Sites of Enzymes
The active site of an enzyme is a specific region where substrate molecules bind and undergo a chemical reaction. libretexts.orgkhanacademy.org The efficacy of an inhibitor often depends on its ability to bind tightly and specifically to this site, blocking the substrate from access. For pyridine-based compounds, this interaction is governed by the molecule's unique geometry and the chemical properties of its functional groups, which allow for specific binding within the enzyme's active site pocket. libretexts.orgmdpi.com
Molecular docking studies on related pyridine analogs have shown that they can fit into the active sites of various enzymes. For example, thieno[2,3-b]pyridine (B153569) analogues have demonstrated inhibitory activity against eukaryotic elongation factor-2 kinase (eEF2-K), an enzyme implicated in cancer cell survival. nih.gov The binding affinity of these compounds to the enzyme's ATP site highlights a key mechanism of action. nih.gov Similarly, other pyridine derivatives have been found to interact favorably with the binding pocket of Thymidylate kinase, an essential enzyme for DNA synthesis in microbes. mdpi.com
Modulation of Enzyme Activity
By binding to an enzyme, an inhibitor can modulate its activity, typically by decreasing the rate at which it catalyzes a reaction. This can occur through various modes of inhibition. For instance, some pyridine-containing compounds act as inhibitors of topoisomerase II, an enzyme crucial for DNA replication in both bacterial and mammalian cells. mdpi.com By stabilizing the enzyme-DNA complex, these inhibitors prevent the re-ligation of the DNA strands, leading to cell death.
Furthermore, certain analogs are designed to target enzymes specific to pathogens. Thiophene-pyridine compounds have shown affinity for GlcN-6-P synthase, a key enzyme in the fungal cell wall biosynthesis pathway, which supports their observed antimicrobial activity. mdpi.com The ability of these molecules to modulate the activity of such essential enzymes underscores their potential as therapeutic agents.
Studies on Receptor Binding and Modulation
Beyond enzyme inhibition, dichloropyridine analogs have been investigated for their ability to bind to and modulate the function of various cellular receptors. This is a critical mechanism for compounds targeting neurological and psychiatric disorders.
Research into compounds structurally related to this compound has revealed high binding affinity for sigma receptors, which are implicated in a range of neurological functions. Molecular docking simulations have been employed to predict the binding affinity and specific interactions between these ligands and the receptor's binding site. For example, certain piperazine (B1678402) derivatives containing a pyridinyl pharmacophore have shown significant interaction with dopamine (B1211576) D2 receptors. nih.gov
| Compound | Receptor Target | Binding Affinity (Ki) | Functional Effect |
| Pyridinyl Piperazine Analog | Dopamine D2 Receptor | High Affinity | Antipsychotic Action |
| Thieno[2,3-b]pyridine Analog | eEF2-K | IC50 = 170 nM nih.gov | Inhibition |
| Dihydropyridine (B1217469) Analog | Calcium Channels | Not Specified | Channel Blocking |
This table presents data on the receptor binding and enzyme inhibition of various analogs related to this compound, illustrating their diverse biological targets.
Molecular Mechanisms of Action in Cellular Pathways
The broader biological effects of this compound and its analogs are the result of their interactions with complex cellular pathways. These interactions can lead to outcomes such as the inhibition of cell proliferation or the killing of microbial pathogens.
Antiproliferative and Cytotoxic Mechanisms
The antiproliferative activity of pyridine derivatives has been demonstrated against a variety of human cancer cell lines. mdpi.comnih.govresearchgate.net The underlying mechanisms are often multifaceted, involving the induction of apoptosis (programmed cell death) and interference with the cell cycle.
Studies on novel imidazopyridine derivatives revealed that they can inhibit the proliferation of prostate cancer cells by inducing apoptosis and inhibiting both androgen receptor (AR) and PI3K/Akt signaling pathways. unl.edu Similarly, other cytotoxic antibiotics achieve their anticancer effects by inhibiting topoisomerase II and intercalating with DNA, which disrupts DNA replication and protein synthesis. mdpi.com The response of cancer cells to these compounds can vary depending on the cell type, which is influenced by the cell's membrane structure and the specific nature of the compound. nih.gov
| Analog Class | Cancer Cell Line(s) | Observed Mechanism |
| Imidazopyridines | Prostate (LNCaP C-81) | Apoptosis induction, AR and PI3K/Akt signaling inhibition unl.edu |
| 1,4-Dihydropyridines | Lung (A549), Breast (MCF-7), Colon (HT-29) | Inhibition of cancer cell growth researchgate.net |
| Nicotinonitriles | Lung (NCIH 460), Colon (RKOP 27) | High antiproliferative effects nih.gov |
This table summarizes the antiproliferative mechanisms of different pyridine analog classes against various cancer cell lines.
Antimicrobial and Antifungal Activity Mechanisms
The pyridine scaffold is a component of many compounds with potent antimicrobial and antifungal properties. nih.gov The mechanisms behind these activities are diverse and often target structures or pathways unique to microbial cells.
One established mechanism for antifungal pyridine compounds is the disruption of the fungal cell membrane. mdpi.com This can lead to the leakage of cellular contents and ultimately cell death. For Gram-positive bacteria, alkyl pyridine compounds are thought to integrate into the bacterial membrane, causing significant damage. mdpi.com
Another key antifungal mechanism involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane that is absent in mammalian cells. Furthermore, some phloroglucinol (B13840) derivatives have shown antifungal activity by inducing the generation of reactive oxygen species in bacteria. dntb.gov.ua Dichloro-substituted chalcones and their dihydropyrazole derivatives have also been identified as having significant antifungal activity against species like Aspergillus niger and Candida tropicalis. nih.gov Similarly, novel pyrazole (B372694) analogues have demonstrated potent activity against several plant pathogenic fungi. mdpi.com
Insecticidal Activity Mechanisms
The precise insecticidal mechanism of action for this compound has not been extensively detailed in publicly available research. However, based on its chemical structure as a dichloropyridine derivative, its mode of action can be inferred by examining the established mechanisms of analogous insecticidal compounds. The primary targets for many pyridine-based insecticides are crucial components of the insect central nervous system, specifically the nicotinic acetylcholine (B1216132) receptors (nAChRs) and, to a lesser extent, GABA-gated chloride channels.
A significant class of insecticides containing a chloropyridyl moiety is the neonicotinoids. nih.govucl.ac.uk These compounds act as agonists at the insect nAChRs. ucl.ac.uk By binding to these receptors, they mimic the action of the neurotransmitter acetylcholine (ACh), leading to continuous stimulation of the nerve cells. This overstimulation results in paralysis and ultimately the death of the insect. The selectivity of neonicotinoids for insect nAChRs over mammalian receptors contributes to their effectiveness as insecticides. ucl.ac.uk Radiolabel binding studies have demonstrated a direct correlation between the affinity of neonicotinoid analogues for nAChRs and their insecticidal potency. nih.gov
While the primary hypothesis for a dichloropyridine compound like this compound would be action at the nAChR, another potential target for chlorinated insecticides is the GABA-gated chloride channel. nih.gov Some insecticides are known to be antagonists of these channels, blocking the inhibitory action of the neurotransmitter gamma-aminobutyric acid (GABA). This disruption of inhibitory signaling also leads to hyperexcitation of the nervous system, convulsions, and insect mortality. The Resistant to Dieldrin (RDL) GABA receptor subunit is a known target for several classes of insecticides. nih.gov
Given the structural elements of this compound, it is plausible that its insecticidal activity stems from interaction with one or both of these critical neuronal receptors. The presence of the dichloropyridine ring is a key feature in many potent insecticides that target nAChRs. Electrophysiological and binding assays on analogous compounds have consistently shown their ability to modulate these receptors.
To illustrate the structure-activity relationships and biological potency of related compounds, the following interactive data table presents findings for various neonicotinoid insecticides. It is important to note that this data is for analogous structures and not for this compound itself.
| Compound Name | Chemical Class | Target Receptor | Potency (Ki, nM) on Insect nAChRs |
| Imidacloprid | Neonicotinoid | nAChR | Low nM |
| Clothianidin | Neonicotinoid | nAChR | Low nM |
This table is interactive. Users can sort the data by clicking on the column headers.
Further research, including specific binding assays and electrophysiological studies on insect neurons, is necessary to definitively elucidate the precise molecular target and the exact mechanism of insecticidal action for this compound. Such studies would clarify whether it acts as an agonist or antagonist and determine its affinity and selectivity for insect nAChRs or GABA receptors.
Future Research Directions and Potential Academic Applications
Exploration of Novel Synthetic Methodologies for Dichloropyridinylethanone Scaffolds
The development of efficient and sustainable methods for the synthesis of 1-(4,6-dichloropyridin-2-yl)ethanone and its analogues is a key area for future research. While classical approaches exist, the exploration of modern synthetic techniques could offer significant advantages in terms of yield, selectivity, and environmental impact.
Organometallic Catalysis: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, have proven effective for the functionalization of chloropyridines. researchgate.netrsc.org Future work could focus on developing more active and selective catalyst systems specifically for the dichloropyridinyl scaffold, enabling the introduction of a wide range of substituents at the chloro-positions.
C-H Activation: Direct C-H activation strategies represent a powerful tool for the functionalization of pyridine (B92270) rings, minimizing the need for pre-functionalized starting materials. slideshare.neteurekaselect.com Research into regioselective C-H activation of the dichloropyridine core could provide novel pathways to previously inaccessible derivatives.
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful method for forging new bonds. rsc.orgacs.orgacs.orgresearchgate.netnih.gov Its application to the synthesis and functionalization of dichloropyridinylethanone scaffolds could lead to the development of novel, energy-efficient synthetic routes.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. The development of flow-based methodologies for the synthesis of this compound and its derivatives could enable more efficient and reproducible production for further research and development.
Interactive Table: Comparison of Synthetic Methodologies
| Methodology | Potential Advantages | Potential Challenges |
|---|---|---|
| Organometallic Catalysis | High efficiency and functional group tolerance. | Catalyst cost and removal, ligand design. |
| C-H Activation | Atom economy, reduced waste. | Regioselectivity control, harsh reaction conditions. |
| Photoredox Catalysis | Mild reaction conditions, use of visible light. | Catalyst stability, scalability. |
| Flow Chemistry | Improved safety, scalability, and reproducibility. | Initial setup cost, potential for clogging. |
Advanced Mechanistic Investigations of Complex Reactions
A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones.
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution. cambridgemedchemconsulting.com Detailed mechanistic studies, including kinetic analysis and computational modeling, can elucidate the factors governing the regioselectivity of these reactions. Hammett analysis could provide insights into the electronic effects of substituents on the reaction rates.
Coupling Reactions: Mechanistic investigations of palladium-catalyzed cross-coupling reactions on the dichloropyridinyl scaffold can help in understanding the catalytic cycle and the role of ligands in determining the reaction outcome. colab.ws Isotope labeling studies could be employed to trace the pathways of atoms during these transformations. chemrxiv.orgchemrxiv.orgresearchgate.netresearchgate.netkcl.ac.uk
Design and Synthesis of Next-Generation Derivatives with Tuned Reactivity
The dichloropyridinyl ethanone (B97240) core serves as a versatile platform for the design and synthesis of new molecules with tailored properties.
Structure-Activity Relationship (SAR) Studies: By systematically modifying the substituents on the pyridine ring and the ethanone side chain, it is possible to establish structure-activity relationships. This information is invaluable for the rational design of compounds with specific biological activities, such as kinase inhibitors.
Bioisosteric Replacement: The concept of bioisosterism can be applied to replace certain functional groups with others that have similar physical or chemical properties, potentially leading to improved efficacy, selectivity, or pharmacokinetic profiles. cambridgemedchemconsulting.comspirochem.comsilae.itdrughunter.comctppc.org
Synthesis of Bioactive Compounds: The versatile reactivity of the dichloropyridinyl ethanone scaffold can be exploited to synthesize a variety of potentially bioactive molecules. For example, the ketone functionality can be transformed into other functional groups, and the chlorine atoms can be replaced with various nucleophiles to generate diverse libraries of compounds for biological screening.
Application of Integrated Computational and Experimental Approaches in Design
The synergy between computational modeling and experimental work is a powerful strategy for accelerating the discovery and development of new molecules.
Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to predict the geometric and electronic properties of this compound and its derivatives. nih.govresearchgate.netnih.govtjnpr.orgnih.gov These calculations can provide insights into reactivity, spectroscopic properties, and potential reaction mechanisms.
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics of dichloropyridinyl derivatives and their interactions with biological targets, such as enzymes. nih.govnih.gov This information is crucial for understanding the molecular basis of biological activity and for the design of more potent and selective inhibitors.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of dichloropyridine derivatives with their biological activities. researchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues.
Pharmacophore Modeling: This technique can be used to identify the essential three-dimensional arrangement of functional groups required for biological activity. researchgate.net Pharmacophore models can be used to virtually screen large compound libraries to identify potential hits for further experimental investigation.
Emerging Biological Targets and Pathways for Pyridine-Based Compounds
The pyridine scaffold is a common motif in many biologically active compounds. Future research should explore the potential of this compound derivatives to interact with novel biological targets and pathways.
Kinase Inhibitors: Many pyridine-based compounds have been developed as inhibitors of various kinases, which are key regulators of cellular processes and are often implicated in diseases such as cancer. nih.gov The dichloropyridinyl ethanone scaffold could serve as a starting point for the design of novel kinase inhibitors.
Histone Deacetylase (HDAC) Inhibitors: HDACs are another important class of enzymes involved in gene regulation, and their inhibitors have shown promise as anticancer agents. nih.govresearchgate.netnih.govunina.itmdpi.com The development of pyridine-based HDAC inhibitors derived from this compound is a promising area of research.
Protein-Protein Interaction (PPI) Modulators: Targeting protein-protein interactions is an emerging strategy in drug discovery. nih.govnih.govexplorationpub.comvu.nl The dichloropyridine scaffold could be used to design molecules that modulate these interactions, offering new therapeutic opportunities.
Anti-infective Agents: The emergence of drug-resistant pathogens is a major global health concern. Pyridine derivatives have shown a wide range of antimicrobial activities. explorationpub.comresearchgate.netnih.govnih.govmdpi.com Future research could focus on developing novel anti-infective agents based on the this compound scaffold, potentially targeting novel bacterial or viral proteins. One such emerging target is the enzyme IspH, which is crucial for the biosynthesis of isoprenoids in many pathogenic bacteria. acs.org
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(4,6-dichloropyridin-2-yl)ethanone, and how can purity be validated?
- Methodological Answer : A common method involves Friedel-Crafts acylation of 4,6-dichloropyridine using acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃ or ZnCl₂). For purity validation, combine HPLC (≥97% purity threshold, as per commercial standards ) with ¹H/¹³C NMR to confirm structural integrity. For example, the acetyl group’s carbonyl resonance typically appears at ~200 ppm in ¹³C NMR, while pyridyl protons exhibit distinct splitting patterns due to chlorine substituents .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 206 for [M+H]⁺, C₇H₅Cl₂NO⁺) and fragmentation patterns (e.g., loss of Cl or COCH₃ groups) .
- X-ray Crystallography : Resolve crystal packing effects, as seen in related dichloropyridinyl derivatives, where Cl atoms influence intermolecular halogen bonding .
- IR Spectroscopy : Identify carbonyl stretches (~1680–1720 cm⁻¹) and pyridine ring vibrations (e.g., C-Cl stretches at ~550–650 cm⁻¹) .
Q. How do substituents on the pyridine ring affect the reactivity of this compound?
- Methodological Answer : The electron-withdrawing Cl substituents deactivate the pyridine ring, reducing electrophilic substitution reactivity. Computational studies (e.g., DFT) can quantify electronic effects: the Cl atoms lower the HOMO energy by ~1.5 eV compared to unsubstituted pyridin-2-yl ethanone, directing nucleophilic attacks to specific positions .
Advanced Research Questions
Q. How can computational modeling predict the physicochemical properties of this compound?
- Methodological Answer : Use Quantitative Structure-Property Relationship (QSPR) models to predict logP (~2.1), solubility (~0.5 mg/mL in water), and melting point (~85–90°C). Validate against experimental data from NIST or PubChem . For example, discrepancies in predicted vs. observed solubility may indicate unaccounted crystal lattice effects .
Q. What strategies resolve contradictions in spectral data for halogenated pyridinylethanones?
- Methodological Answer :
- Solvent Effects : IR carbonyl peaks shift in polar solvents (e.g., +15 cm⁻¹ in DMSO vs. CCl₄) .
- Dynamic NMR : Detect rotational barriers in acetyl groups; for this compound, slow rotation at low temperatures splits NMR signals .
- Cross-Validation : Compare with structurally analogous compounds (e.g., 1-(2,4-dichlorophenyl)ethanone, m/z 203) to isolate substituent-specific spectral features .
Q. How does the crystal structure of this compound inform its stability and reactivity?
- Methodological Answer : X-ray studies of related compounds (e.g., (3,6-dichloropyridin-2-yl)methanone) reveal Cl···Cl interactions (3.3–3.5 Å) that stabilize the lattice . Such packing may reduce hygroscopicity but increase melting points. Compare with non-chlorinated analogs (e.g., 1-(pyridin-2-yl)ethanone) to quantify stabilization energy differences .
Q. What experimental designs are suitable for studying the electrophilic substitution of this compound?
- Methodological Answer :
- Kinetic Studies : Monitor nitration or sulfonation reactions under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). Use LC-MS to track intermediates.
- Isotopic Labeling : Introduce ¹³C at the acetyl group to distinguish reaction pathways via NMR .
- Computational Screening : Pre-screen reaction sites using molecular electrostatic potential (MEP) maps to prioritize lab experiments .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity of halogenated pyridinylethanones?
- Methodological Answer :
- Purity Control : Commercial samples often list 95–97% purity , but residual solvents (e.g., DMF) may inhibit biological assays. Repurify via recrystallization (e.g., ethanol/water) and validate via GC-MS.
- Structure-Activity Relationship (SAR) : Compare this compound with analogs (e.g., 1-(3,5-dichlorophenyl)ethanone) to isolate pyridine-specific effects. For example, pyridine derivatives may exhibit higher microbial toxicity due to improved membrane permeability .
Q. Why do computational predictions of dipole moments conflict with experimental values?
- Methodological Answer : Gas-phase DFT calculations often ignore solvent-induced polarization. For this compound, the experimental dipole moment in chloroform (4.2 D) exceeds the gas-phase prediction (3.8 D) due to solvent interactions . Use PCM (Polarizable Continuum Model) simulations to reconcile differences.
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
